3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide
Description
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide is a benzamide derivative featuring a benzo[d][1,3]dioxol (benzodioxole) moiety linked via an amide bond to a 3-amino-4-methylbenzoyl group.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-9-2-3-10(6-12(9)16)15(18)17-11-4-5-13-14(7-11)20-8-19-13/h2-7H,8,16H2,1H3,(H,17,18) |
InChI Key |
JNGHMKNOIVQLPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methylbenzoic Acid Derivative
- Starting from commercially available 4-methylbenzoic acid, conversion to the acid chloride is achieved using thionyl chloride (SOCl2) under reflux conditions in an inert solvent such as dichloroethane or ethylene dichloride.
- The acid chloride intermediate is then reacted with ammonia or an amine to form the corresponding benzamide.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | Thionyl chloride, reflux, 1-3 hours | 90-95 | Anhydrous conditions preferred |
| Amide formation | 25% NH3 in THF or aqueous solution | 70-80 | White solid product |
This method is well-documented for substituted benzoic acids and yields high purity benzamides.
Preparation of Benzo[d]dioxol-5-yl Amine
- The benzo[d]dioxol-5-yl moiety is introduced via aromatic amines or via palladium-catalyzed coupling reactions.
- For example, 5-bromobenzo[d]dioxole can be converted to the corresponding amine through a sequence involving Grignard reagent formation, azide substitution, and reduction steps.
Amide Bond Formation
The key step in preparing 3-Amino-N-(benzo[d]dioxol-5-yl)-4-methylbenzamide is the formation of the amide bond between the 3-amino-4-methylbenzoic acid derivative and the benzo[d]dioxol-5-yl amine.
Activation of Carboxylic Acid
- The carboxylic acid is activated either as an acid chloride (using SOCl2) or via coupling reagents such as O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like diisopropylethylamine (Hünig’s base).
- The activated acid is then reacted with the amine under mild conditions to afford the amide.
Typical Reaction Conditions
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride + amine | SOCl2, then NH3 or amine, RT to reflux | 70-80 | Requires careful moisture control |
| HBTU coupling | HBTU, DIPEA, DMF or dioxane, RT to 100°C | 60-90 | Mild, suitable for sensitive groups |
This approach is supported by literature on diarylamide synthesis involving benzo[d]dioxolyl groups.
Introduction and Preservation of the 3-Amino Group
- The amino group at the 3-position on the benzamide ring can be introduced by nitration followed by catalytic hydrogenation or by direct amination of a halogenated precursor.
- For example, nitration of the aromatic ring followed by reduction with Pd/C under hydrogen atmosphere is a common method to obtain the amino substituent.
- Alternatively, nucleophilic aromatic substitution of a 3-chloro-4-methylbenzamide with ammonia or amines can introduce the amino group.
Purification and Characterization
- The final compound is typically purified by recrystallization or column chromatography.
- Characterization includes melting point determination, ^1H and ^13C NMR spectroscopy, and mass spectrometry to confirm molecular weight and structure.
- Yields for the final amide product are generally in the range of 60-85%, depending on the purity of intermediates and reaction conditions.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of thionyl chloride for acid chloride formation is a classical and efficient method, providing high yields and purity.
- Coupling reagents like HBTU offer milder conditions and are preferred when sensitive functional groups are present.
- The benzo[d]dioxol-5-yl amine can be synthesized via palladium-catalyzed cross-coupling or via azide intermediates, ensuring high regio- and stereoselectivity.
- Catalytic hydrogenation using Pd/C is effective for reducing nitro groups to amino groups without affecting other sensitive moieties.
- The overall synthetic route is scalable and amenable to pharmaceutical manufacturing standards, with minimal impurities and high purity products achievable without extensive chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety can enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide with structurally or functionally related compounds, focusing on substituents, synthesis, and physicochemical properties.
Structural Analogues with Benzodioxole Moieties
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide (CAS 392698-30-5) Structure: Features a benzodioxole group linked to a 3-chlorobenzamide. Key Differences: The absence of the amino and methyl groups in the benzamide ring compared to the target compound. Molecular Weight: 275.69 g/mol (vs. ~284.3 g/mol for the target compound, estimated based on formula C₁₅H₁₂N₂O₃).
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide (CAS 333398-00-8)
- Structure : Incorporates a benzoxazole core with bromo, methoxy, and dichlorophenyl substituents.
- Key Differences : The benzoxazole ring replaces the benzamide, and bulky halogen substituents increase molecular weight (492.15 g/mol) and lipophilicity, likely reducing metabolic stability compared to the target compound .
Benzimidazole Derivatives ()
Compounds such as 4d (2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole) and 4e (6-bromo-substituted analog) share the benzodioxole motif but are fused with benzimidazole.
- Synthesis : Prepared via multi-step reactions involving nitro reduction and cyclization, differing from the straightforward amide coupling likely used for the target compound .
Benzamide Derivatives with Directing Groups ()
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains a hydroxyl group and a tertiary alcohol, serving as an N,O-bidentate directing group for metal catalysis.
- Key Differences: The hydroxyalkyl chain introduces hydrogen-bonding capacity, unlike the amino group in the target compound. This structural feature enables applications in C–H functionalization reactions .
Thiazole-Linked Benzodioxoles (–11)
Compounds like (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide incorporate thiazole rings conjugated with benzodioxole.
- Properties : The acrylamide linker and thiazole moiety enhance rigidity and π-stacking ability, which may improve binding to enzymatic targets compared to the simpler benzamide structure .
Biological Activity
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C12H12N2O3
- CAS Number : 1018271-87-8
- Purity : 97%
Synthesis
The synthesis of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide typically involves the reaction of a suitable benzo[d][1,3]dioxole derivative with 4-methylbenzoyl chloride in the presence of a base. The process can be optimized for yield and purity through various methods including:
- Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Catalysts like DMAP (4-dimethylaminopyridine).
Anticancer Activity
Research has indicated that benzamide derivatives exhibit significant anticancer properties. In particular:
- In vitro studies have shown that 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide can inhibit cell proliferation in various cancer cell lines.
- Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of the cell cycle.
Antiviral Properties
Recent studies suggest that compounds with similar structures can act as viral polymerase inhibitors:
- A related study demonstrated that derivatives with a benzo[d][1,3]dioxole moiety showed effectiveness against influenza virus by inhibiting viral protein expression and reducing progeny release from infected cells .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor:
- It may interact with specific enzymes involved in metabolic pathways, potentially serving as a biochemical probe for further enzymatic studies.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Study | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity. |
| Antiviral Activity | Showed reduced viral replication in cell cultures treated with the compound, suggesting its potential as an antiviral agent. |
| Enzyme Inhibition Assay | Indicated that the compound effectively inhibits target enzymes involved in metabolic processes, highlighting its potential therapeutic applications. |
The biological activity of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide is hypothesized to involve:
- Binding to active sites on target enzymes or receptors.
- Allosteric modulation , which alters enzyme activity without directly competing with substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
